2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid 2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689528
InChI: InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)
SMILES:
Molecular Formula: C12H23N5O3
Molecular Weight: 285.34 g/mol

2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid

CAS No.:

Cat. No.: VC16689528

Molecular Formula: C12H23N5O3

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid -

Specification

Molecular Formula C12H23N5O3
Molecular Weight 285.34 g/mol
IUPAC Name 2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid
Standard InChI InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)
Standard InChI Key YGUIFRMUMYTGAV-UHFFFAOYSA-N
Canonical SMILES CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

DiZPK belongs to the class of diazirine-containing photoaffinity labels, characterized by a hexanoic acid backbone modified with a carbamoyl-linked 3-(3-methyldiazirin-3-yl)propyl group. The compound's systematic IUPAC name, N~6~-{[3-(3-Methyl-3H-diaziren-3-yl)propyl]carbamoyl}-L-lysine, reflects its lysine derivative nature with site-specific functionalization at the ε-amino position .

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular formulaC₁₂H₂₃N₅O₃
Molecular weight285.348 g/mol
Diazirine ring structure3-membered N-N-C heterocycle
Water solubilityModerate (enhanced at pH 7-8)

The diazirine moiety (C₃H₆N₂) serves as the photoresponsive element, undergoing ring-opening under 365 nm UV light to generate a reactive carbene intermediate . This transient species forms covalent bonds with adjacent C-H and N-H groups within 3-4 Å proximity, enabling irreversible crosslinking of interacting biomolecules .

Stereochemical Considerations

As an L-lysine derivative, DiZPK maintains the (S)-configuration at the α-carbon, ensuring compatibility with biological systems. The single defined stereocenter prevents racemization under physiological conditions, critical for maintaining activity during in vivo applications .

Biosynthetic Incorporation and Protein Engineering

Genetic Code Expansion Strategy

DiZPK's utility stems from its incorporation into proteins via amber codon suppression technology. This process involves:

  • Engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs recognizing the amber (TAG) stop codon

  • In vitro or in vivo translation systems supplemented with DiZPK

  • Site-specific insertion at predefined positions in target proteins

The MCF-7 breast cancer cell study demonstrated successful integration of DiZPK into AGR2 at position Gln85, creating the mutant AGR2Q85DiZPK without disrupting native protein folding .

Crosslinking Reaction Parameters

Optimal photolysis conditions involve:

  • 365 nm UV light (5-10 mW/cm² intensity)

  • Exposure duration: 1-5 minutes

  • Reaction temperature: 4-25°C

  • Neutral pH buffer systems

Post-crosslinking analysis requires stringent washing protocols to remove non-specifically bound proteins while retaining covalently linked complexes.

Biological Applications in Protein Interaction Mapping

Case Study: AGR2 Interactome Analysis

The seminal application of DiZPK in identifying AGR2 binding partners revealed previously undetectable interactions with desmosomal components:

Key Discoveries:

  • Direct interaction with γ-catenin (junction plakoglobin) confirmed through immunofluorescence colocalization

  • Novel associations with desmocollin-1 (DSC1), desmoglein-1 (DSG1), and plakophillin-1 (PKP1)

  • Validation via molecular dynamics simulations showing stable binding interfaces

Table 2: AGR2 Interaction Partners Identified via DiZPK Crosslinking

ProteinFunction in Cell AdhesionValidation Method
γ-cateninDesmosome assemblyMolecular dynamics simulation
Desmoplakin (DSP)Intermediate filament anchoringCo-immunoprecipitation
Plakophillin-1 (PKP1)Desmosome stabilizationSurface plasmon resonance

This breakthrough explained AGR2's role in cancer metastasis through modulation of cell-cell adhesion complexes .

Advantages Over Traditional Crosslinkers

DiZPK addresses critical limitations of conventional agents:

  • Temporal Control: UV activation enables precise timing of crosslinking events

  • Reaction Specificity: Minimal non-specific binding compared to NHS esters

  • Small Footprint: 6.2 Å spacer arm length minimizes steric hindrance

  • Metabolic Stability: Resistant to cellular proteases and nucleases

Technological Applications in Biomedical Research

Structural Proteomics

DiZPK-enabled crosslinking mass spectrometry (XL-MS) provides:

  • Distance constraints for protein tertiary structure modeling

  • Identification of conformational changes in signaling proteins

  • Mapping of transient enzyme-substrate complexes

Drug Target Discovery

Pharmaceutical applications leverage DiZPK for:

  • In situ capture of drug-protein adducts

  • Identification of off-target binding sites

  • Characterization of allosteric regulatory networks

Cancer Biology Insights

The AGR2 study paradigm demonstrates DiZPK's utility in oncology research:

  • Elucidation of metastasis-related protein networks

  • Identification of novel therapeutic targets in desmosomal pathways

  • Development of biomarker panels for cancer progression monitoring

Experimental Considerations and Optimization

Troubleshooting Crosslinking Efficiency

Common challenges and solutions:

Low Yield:

  • Increase UV exposure duration (max 10 minutes)

  • Verify amber codon suppression efficiency (>70% incorporation)

  • Use fresh DiZPK stocks stored at -80°C

Background Noise:

  • Implement gradient salt washes (0.1-1M NaCl)

  • Include competing amines (10 mM glycine) in lysis buffers

  • Optimize trypsin digestion time for MS analysis

Data Interpretation Guidelines

  • Crosslink identification requires ≤5 ppm mass accuracy in LC-MS/MS

  • Manual validation of MS/MS spectra for diagnostic ions (m/z 285.18)

  • Complementary validation via Western blotting or in situ PLA

Future Directions and Development

Second-Generation Derivatives

Ongoing structural modifications aim to enhance DiZPK's properties:

  • Polar side chains for improved solubility

  • Isotope-labeled variants for quantitative MS

  • Two-photon activatable derivatives for in vivo use

Integrative Omics Approaches

Combining DiZPK crosslinking with:

  • Single-cell RNA sequencing for interaction heterogeneity analysis

  • Cryo-ET for ultrastructural context of crosslinked complexes

  • Machine learning prediction of interaction networks

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